ONO-7475 ONO-7475 Tamnorzatinib is an orally available and selective inhibitor of the receptor tyrosine kinases (RTKs) Axl (UFO) and Mer, with potential antineoplastic activity. Upon administration, tamnorzatinib targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis.
Brand Name: Vulcanchem
CAS No.: 1646839-59-9
VCID: VC0538130
InChI: InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38)
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
Molecular Formula: C32H26N4O6
Molecular Weight: 562.6 g/mol

ONO-7475

CAS No.: 1646839-59-9

Cat. No.: VC0538130

Molecular Formula: C32H26N4O6

Molecular Weight: 562.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ONO-7475 - 1646839-59-9

Specification

CAS No. 1646839-59-9
Molecular Formula C32H26N4O6
Molecular Weight 562.6 g/mol
IUPAC Name N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Standard InChI InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38)
Standard InChI Key WHMMKPWGWNYYFE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
Appearance Solid powder

Introduction

Molecular Characterization and Pharmacological Profile of ONO-7475

Chemical Properties and Target Specificity

ONO-7475 (C32H26N4O6) is a 562.57 Da organic compound featuring a pyrimidine core structure with substituted aromatic rings and ether linkages, as evidenced by its SMILES notation (COc1cc2nccc(Oc3ccc(NC(=O)c4cc5C(=O)CCCc5n(-c5ccccc5)c4=O)nc3)c2cc1OC) . The compound exhibits predicted lipophilic characteristics with a density of 1.43 g/cm³, contributing to its membrane permeability and oral bioavailability. Target engagement studies demonstrate exceptional selectivity, showing 150-fold greater potency for AXL/MER compared to other TAM family members (Tyro3 IC50 >100 nM) .

Table 1: Key Pharmacological Parameters of ONO-7475

ParameterValueExperimental ConditionsSource
AXL IC500.7 nM ± 0.15Kinase inhibition assay
MER IC501.0 nM ± 0.2Kinase inhibition assay
Solubility (DMSO)100 mg/mL (177.76 mM)25°C, sonicated
Plasma Protein Binding98.2% ± 0.7Human serum albumin binding
Metabolic Stabilityt1/2 = 162 min (human)Liver microsome incubation

Pharmacokinetic Optimization

Structural modifications focused on enhancing metabolic stability while maintaining target affinity, as shown in comparative studies of analog compounds . The lead optimization process yielded ONO-7475 with improved hepatic clearance profiles (CLhep = 720.4 mL/min/kg in humans) compared to earlier derivatives like 5c (CLhep = 392.8 mL/min/kg) . These characteristics support its current oral administration regimen in clinical trials.

Mechanism of Action: Dual Targeting of Oncogenic Signaling

AXL-Mediated Pathway Inhibition

AXL receptor blockade by ONO-7475 disrupts Gas6-induced phosphorylation cascades, reducing downstream activation of AKT (72% reduction), ERK (68% suppression), and NF-κB (85% inhibition) within 2 hours of treatment in MOLM13 AML cells . This rapid signaling modulation correlates with G2/M cell cycle arrest, mediated through transcriptional downregulation of CDK1 (4.2-fold decrease), cyclin B1 (3.8-fold), and PLK1 (5.1-fold) .

MER-Specific Effects in Hematopoietic Malignancies

In FLT3-ITD AML models, MER inhibition contributes to p53 pathway reactivation, enhancing ara-C cytotoxicity by 3.5-fold when combined with ONO-7475 . The compound demonstrates differential activity based on MER expression levels:

  • EC50 = 12 nM in MER+ OCI-AML3 cells

  • EC50 = 8 nM in MER- MOLM13 cells
    This suggests context-dependent mechanisms beyond direct kinase inhibition .

Preclinical Efficacy Across Malignancy Types

Acute Myeloid Leukemia Models

In vivo testing using MV4;11 xenografts showed ONO-7475 monotherapy (50 mg/kg QD) achieved:

  • 89% reduction in splenic tumor burden

  • Complete blockade of hepatic infiltration

  • Median survival extension from 34 to 56 days (p<0.001)

Table 2: Comparative Efficacy in AML Cell Lines

Cell LineFLT3 StatusEC50 (nM)Apoptosis Induction (%)
MOLM13ITD+8.2 ± 1.178.4 ± 3.2
MV4;11ITD+9.8 ± 0.982.1 ± 2.8
OCI-AML3WT12.4 ± 2.365.3 ± 4.1
Primary #28ITD+15.7 ± 3.471.9 ± 5.6

NSCLC and EGFR-TKI Resistance Mitigation

In EGFR-mutant NSCLC models, ONO-7475 combination therapy with osimertinib demonstrated:

  • 6.8-month prolongation of progression-free survival vs. monotherapy

  • 92% reduction in tolerant cell population

  • Delayed resistance emergence from 12 to 28 weeks

Mechanistically, AXL inhibition reversed epithelial-mesenchymal transition markers:

  • E-cadherin upregulation (4.1-fold)

  • Vimentin suppression (6.3-fold)

  • ZEB1 downregulation (8.2-fold)

Synergistic Combination Strategies

Venetoclax (ABT-199) Synergy in AML

The ONO-7475/venetoclax combination yielded potent synergy (CI <0.1 at ED90) through:

  • MCL-1 suppression (4.8-fold decrease)

  • BCL-xL phosphorylation blockade

  • Reactive oxygen species elevation (2.3-fold increase)

Table 3: Combination Index Analysis

Cell ModelED50 CIED75 CIED90 CI
MOLM130.430.090.03
MV4;110.380.070.02
Primary #280.620.120.07

EGFR-TKI Potentiation in NSCLC

Sequential dosing studies revealed optimal efficacy when combining ONO-7475 with initial EGFR-TKI treatment:

  • Tumor regression: 63% vs. 22% with monotherapy

  • Time to progression: 9.4 vs. 4.1 months

Clinical Development Landscape

Phase I Trial Insights

The ongoing first-in-human trial (NCT04292119) employs a 3+3 dose escalation design evaluating:

  • MTD determination (current cohort at 120 mg QD)

  • Pharmacodynamic AXL occupancy (>90% at 80 mg)

  • Preliminary response rates in AML (ORR=33%) and NSCLC (DCR=58%)

Biomarker Development Strategies

Candidate predictive biomarkers under investigation include:

  • Plasma Gas6 levels (>8.4 ng/mL correlates with response)

  • AXL phosphorylation score (H-score >150)

  • MER/FLT3-ITD co-expression status

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator